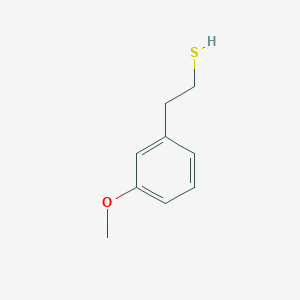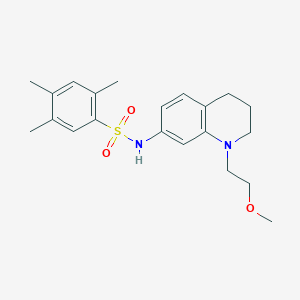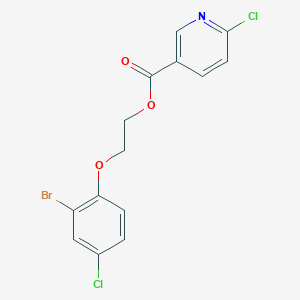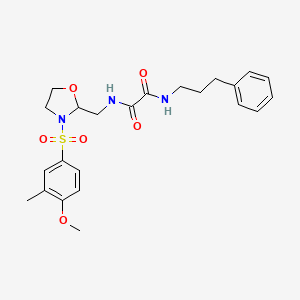![molecular formula C6H5F2NO2 B2873192 1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]ethan-1-one CAS No. 2138534-69-5](/img/structure/B2873192.png)
1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]ethan-1-one” is a chemical compound with the CAS Number: 2138534-69-5 . It has a molecular weight of 161.11 and its IUPAC name is 1-(5-(difluoromethyl)isoxazol-3-yl)ethan-1-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5F2NO2/c1-3(10)4-2-5(6(7)8)11-9-4/h2,6H,1H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, difluoromethylation processes in general have seen recent advances . These include metal-based methods that can transfer CF2H to C(sp2)科学的研究の応用
Synthesis and Characterization
1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]ethan-1-one and its derivatives are primarily explored in the realm of organic synthesis, emphasizing their utility in creating novel chemical structures. For example, a study detailed the one-pot synthesis and characterization of 1,4,5-trisubstituted 1,2,3-triazoles, demonstrating the compound's role in facilitating complex chemical reactions and contributing to the development of molecules with potential biological activities (Zhang et al., 2013). This underscores the compound's significance in synthetic chemistry, providing pathways to synthesize molecules that could have applications in various fields, including medicinal chemistry and material science.
Mechanistic Insights through Quantum Mechanical Modeling
Quantum mechanical modeling offers profound insights into the reactivity, structural properties, and vibrational characteristics of molecules similar to this compound. A study on fluoromethylated-pyrrol derivatives, including compounds structurally related to this compound, utilized quantum mechanical methods to analyze their properties. The findings reveal crucial aspects of their electronic structure, which can inform their reactivity and potential applications in synthesizing new materials or biologically active compounds (Cataldo et al., 2014).
Applications in Materials Science
The structural versatility of this compound derivatives extends to materials science, where they contribute to the development of new materials with unique properties. Coordination polymers, for instance, utilize such derivatives to construct frameworks with potential applications in catalysis, gas storage, and separation technologies. A study demonstrated the synthesis of coordination polymers based on similar chemical motifs, highlighting the compound's utility in designing materials with specific structural and functional properties (Yang et al., 2013).
Contribution to Antimicrobial Research
The synthesis and biological evaluation of 1,2,3-triazole derivatives, including structures related to this compound, underscore the compound's potential in antimicrobial research. These derivatives have been studied for their antimicrobial activities, offering a foundation for developing new antimicrobial agents. Research in this area is crucial for addressing the growing concern of antibiotic resistance, suggesting that derivatives of this compound could play a role in discovering novel antimicrobial compounds (Jadhav et al., 2017).
特性
IUPAC Name |
1-[5-(difluoromethyl)-1,2-oxazol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO2/c1-3(10)4-2-5(6(7)8)11-9-4/h2,6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLCVYNOIRDESI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NOC(=C1)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide](/img/structure/B2873110.png)
![3-(3-bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2873114.png)
![N-(1,3-benzodioxol-5-yl)-2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]acetamide](/img/structure/B2873115.png)
![4-Chloro-6-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidin-2-amine](/img/structure/B2873116.png)
![3-Cyclopropyl-1-{1-[2-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2873117.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(p-tolylthio)butanamide hydrochloride](/img/structure/B2873119.png)



![4-acetyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2873127.png)
![2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2873128.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-naphthamide](/img/structure/B2873130.png)
